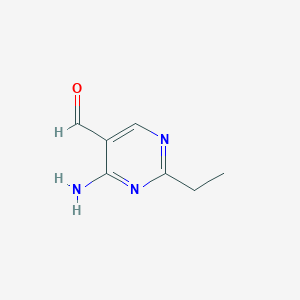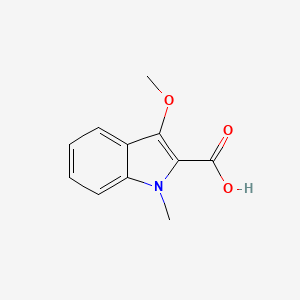![molecular formula C6H2BrClIN3 B15221655 8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine](/img/structure/B15221655.png)
8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine, chlorine, and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-b]pyridazine core, followed by halogenation reactions to introduce the bromine, chlorine, and iodine atoms. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions employed .
Applications De Recherche Scientifique
8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential therapeutic effects.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The presence of halogen atoms allows the compound to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine can be compared with other similar compounds such as:
- 6-Chloroimidazo[1,2-b]pyridazine
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
- 8-Bromo-6-chloroimidazo[1,2-a]pyridine
These compounds share the imidazo[1,2-b]pyridazine core but differ in the type and position of halogen atoms. The unique combination of bromine, chlorine, and iodine in this compound provides distinct chemical properties and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H2BrClIN3 |
|---|---|
Poids moléculaire |
358.36 g/mol |
Nom IUPAC |
8-bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C6H2BrClIN3/c7-3-1-4(8)11-12-2-5(9)10-6(3)12/h1-2H |
Clé InChI |
SBQHPWVPPOTZQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NC(=CN2N=C1Cl)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


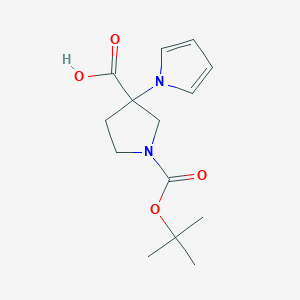
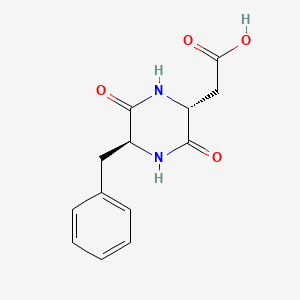
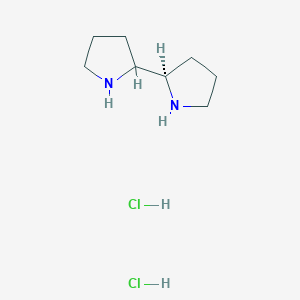
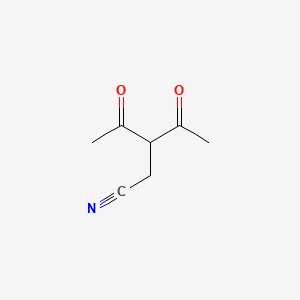


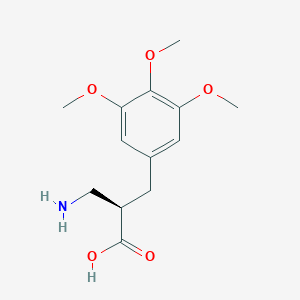
![3-(2-Methoxybenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221619.png)



